Glymidine

Description

Glycodiazine is used with diet to lower blood glucose by increasing the secretion of insulin from pancreas and increasing the sensitivity of peripheral tissues to insulin. The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin. It is used for the concomitant use with insulin for the treatment of noninsulin-dependent (type 2) diabetes mellitus.

This compound is a sulfapyrimidine derivative,also known as glycodiazine, with antihyperglycemic activity. Like sulfonylureas, this compound is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus.

was MH 1975-92 (see under SULFONAMIDES 1975-90); GLIDIAZINE & GLYCODIAZINE were see this compound 1975-92; use SULFONAMIDES to search this compound 1975-92; a sulfonamide hypoglycemic agent which stimulates insulin secretion

See also: this compound Sodium (active moiety of).

Properties

IUPAC Name |

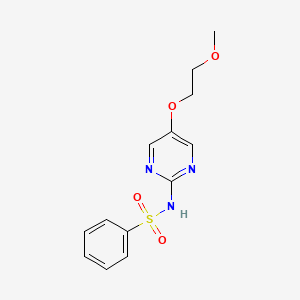

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPJPIVLCBXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023108 | |

| Record name | Glycodiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.24e-01 g/L | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

339-44-6 | |

| Record name | Glymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycodiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-223 | |

| Record name | Glymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Glymidine on K-ATP Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glymidine (also known as glycodiazine) is a member of the sulfonylurea class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to an increase in insulin secretion. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the action of this compound and other sulfonylureas on K-ATP channels.

The K-ATP Channel: Structure and Function

The K-ATP channel is a hetero-octameric complex composed of two distinct subunits:

-

Kir6.2: The inwardly rectifying potassium channel subunit, which forms the pore of the channel.

-

SUR1: The sulfonylurea receptor, an ATP-binding cassette (ABC) transporter that acts as the regulatory subunit.[1]

In pancreatic β-cells, the K-ATP channel couples the cell's metabolic state to its electrical activity.[2] When blood glucose levels are low, intracellular ATP concentrations are also low, and the K-ATP channels are open. This allows for the efflux of potassium ions, which hyperpolarizes the cell membrane and prevents insulin secretion. Conversely, when glucose levels rise, the subsequent increase in intracellular ATP leads to the closure of K-ATP channels.[3]

This compound's Mechanism of Action

Binding to the Sulfonylurea Receptor 1 (SUR1)

This compound, like other sulfonylureas, exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[4] While the precise, high-resolution binding site of this compound has not been detailed to the same extent as for glibenclamide, it is understood to bind to a complex site involving multiple transmembrane domains and intracellular loops of SUR1. Cryo-electron microscopy studies on glibenclamide have revealed a binding pocket lodged in the transmembrane bundle of the SUR1-ABC core, near the first nucleotide-binding domain.[3]

Inhibition of K-ATP Channel Activity and Insulin Secretion

The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure. This inhibition of the outward potassium current causes depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-gated Ca²⁺ channels. The influx of extracellular calcium raises the intracellular calcium concentration, which triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin release into the bloodstream.

The following diagram illustrates the signaling pathway from this compound binding to insulin secretion:

Quantitative Data and Comparative Analysis

| Sulfonylurea | Generation | IC50 for Kir6.2/SUR1 Inhibition (approx.) | Selectivity for Pancreatic vs. Cardiovascular K-ATP Channels |

| This compound (Glycodiazine) | First | Not Available | Not Available |

| Glibenclamide | Second | ~4 nM | Low (also potently inhibits SUR2A/B) |

| Glipizide | Second | Not specified, but high affinity | High (selective for SUR1) |

| Gliclazide | Second | ~184 nM | High (selective for SUR1) |

| Glimepiride | Second/Third | ~3.0 nM | Moderate (less affinity for SUR2A/B than glibenclamide) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of sulfonylureas like this compound with K-ATP channels.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the flow of ions through K-ATP channels in the membrane of a single pancreatic β-cell, allowing for the characterization of channel inhibition by this compound.

Methodology:

-

Cell Preparation: Isolate primary pancreatic β-cells from rodents or use a suitable insulin-secreting cell line (e.g., INS-1, MIN6) cultured on glass coverslips.

-

Solutions:

-

Extracellular (bath) solution (in mM): 137 NaCl, 5.6 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 110 K-aspartate, 30 KCl, 5 EDTA, 0.5 EGTA, 10 HEPES (pH 7.2 with KOH). ATP is omitted to maximize baseline K-ATP channel activity.

-

-

Recording:

-

Mount the coverslip in a recording chamber on an inverted microscope.

-

Using a micromanipulator, approach a single β-cell with a glass micropipette (resistance 2-5 MΩ) filled with the intracellular solution.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

-

Hold the cell at a constant membrane potential (e.g., -70 mV) and apply voltage steps to elicit K-ATP currents.

-

After recording a stable baseline current, perfuse the bath with solutions containing increasing concentrations of this compound.

-

Record the steady-state current at each this compound concentration.

-

-

Data Analysis:

-

Measure the amplitude of the K-ATP current at each this compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of this compound to the SUR1 subunit by measuring its ability to compete with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) for binding to membranes prepared from β-cells or SUR1-expressing cells.

Methodology:

-

Membrane Preparation:

-

Homogenize pancreatic islets or a β-cell line (e.g., RIN-m5F) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes or a microplate, add a constant amount of membrane protein, a fixed concentration of [³H]glibenclamide (e.g., 0.5-1 nM), and a range of concentrations of unlabeled this compound.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled glibenclamide, e.g., 1 µM).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]glibenclamide binding against the logarithm of the this compound concentration to generate a competition curve.

-

Fit the curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

SUR1 ATPase Activity Assay

This assay measures the ATP hydrolytic activity of the SUR1 subunit and can be used to investigate whether this compound modulates this function.

Methodology:

-

Protein Purification: Purify recombinant SUR1 protein, typically expressed in an insect or mammalian cell system.

-

ATPase Assay:

-

The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

-

Incubate the purified SUR1 with a known concentration of MgATP in a reaction buffer at 37°C.

-

Perform parallel reactions in the presence of varying concentrations of this compound.

-

At different time points, take aliquots of the reaction mixture and stop the reaction.

-

Measure the concentration of free phosphate using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis (e.g., in nmol Pi/min/mg protein).

-

Compare the ATPase activity in the presence and absence of this compound to determine its effect.

-

Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rate at different ATP concentrations.

-

Conclusion

This compound's therapeutic effect in type 2 diabetes is primarily mediated by its inhibitory action on pancreatic β-cell K-ATP channels. By binding to the SUR1 subunit, it triggers a cascade of events that culminates in increased insulin secretion. While sharing a common mechanism with other sulfonylureas, subtle differences in binding affinities and selectivity for SUR subtypes likely contribute to variations in their clinical profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the molecular pharmacology of this compound and other K-ATP channel modulators, which is crucial for the development of more targeted and effective therapies for metabolic disorders.

References

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Historical Development of Glymidine: A Technical Overview for Researchers

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical development of Glymidine (also known as this compound sodium or glycodiazine), an early sulfonylurea oral antidiabetic agent. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of sulfonylurea drugs and the specific history of this compound.

Introduction and Discovery

This compound emerged during a period of significant progress in the oral treatment of diabetes mellitus. Following the discovery of the hypoglycemic effects of certain sulfonamides in the 1940s and 1950s, the class of sulfonylurea drugs was developed, offering a new therapeutic option for patients with what is now known as type 2 diabetes.[1][2]

This compound sodium was first reported in 1964.[3] It was developed and originally marketed by Bayer and Schering and was introduced for clinical use in Europe in the mid to late 1960s.[3] As an early oral antidiabetic medication, it provided an alternative to insulin injections for some patients.[3] While historically significant, this compound is no longer in widespread clinical use, having been largely superseded by newer generations of sulfonylureas and other classes of antidiabetic drugs with improved safety and efficacy profiles. It is now primarily available for research purposes.

Chemical Properties

This compound is a sulfapyrimidine derivative. Its chemical structure is distinct from the more common sulfonylurea structure, though it is classified within this therapeutic class due to its mechanism of action.

| Property | Value |

| IUPAC Name | N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |

| Chemical Formula | C13H15N3O4S |

| Molar Mass | 309.34 g·mol−1 |

| CAS Number | 339-44-6 |

| DrugBank Accession Number | DB01382 |

Mechanism of Action

Similar to other sulfonylureas, this compound's primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells. This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.

This binding leads to the closure of the K-ATP channels, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Some evidence also suggests that this compound may have extrapancreatic effects, such as inhibiting hepatic lipolysis (the breakdown of fats in the liver).

Preclinical and Clinical Development

Preclinical Studies

Detailed preclinical data for this compound is sparse in the readily available literature. However, based on its classification as a sulfonylurea, it would have undergone a standard battery of preclinical tests to assess its efficacy, safety, and pharmacokinetic profile in animal models. These studies would have been crucial for establishing the initial dose-response relationship and identifying potential toxicities before human trials.

Clinical Studies

This compound was introduced into clinical practice in Europe in the mid to late 1960s for the management of type 2 diabetes mellitus.

Efficacy

| Efficacy Parameter | This compound | Sulfonylureas (General Class) |

| Mean HbA1c Reduction | Data not available | Approximately 1.0-1.5% |

| Fasting Plasma Glucose Reduction | Data not available | Significant reduction |

| Postprandial Glucose Reduction | Data not available | Significant reduction |

Note: Data for the general class of sulfonylureas is provided for context, as specific clinical trial data for this compound is not available in the searched literature.

Pharmacokinetics

| Pharmacokinetic Parameter | Value for this compound |

| Bioavailability | High |

| Absorption | Rapidly and almost completely absorbed from the GI tract |

| Protein Binding | ~90% |

| Elimination Half-life | Approximately 3.8 to 4 hours |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC | Data not available |

Note: While some qualitative pharmacokinetic data for this compound is available, specific quantitative parameters (Cmax, Tmax, AUC) from dedicated pharmacokinetic studies could not be located in the searched literature.

Safety and Tolerability

The primary adverse effect of this compound, like other sulfonylureas, is hypoglycemia. The incidence of other side effects is not well-documented in recent literature.

| Adverse Event | Incidence with this compound |

| Hypoglycemia | Primary adverse effect; specific incidence data not available |

| Gastrointestinal Effects | Data not available |

| Weight Gain | Data not available (a known class effect of sulfonylureas) |

Note: Specific incidence rates of adverse events for this compound from its period of clinical use are not detailed in the available literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Gutsche and Kohlmann in 1964 and is also described in U.S. Patent 3,275,635. Unfortunately, the full text of this patent and the original publication containing the detailed experimental protocol could not be retrieved through the conducted searches. Therefore, a detailed, step-by-step synthesis protocol cannot be provided in this guide. The synthesis would have likely involved the reaction of a substituted pyrimidine with a benzenesulfonyl halide.

Insulin Secretion Assay (Representative Protocol)

To assess the insulinotropic effect of a sulfonylurea like this compound, an in vitro insulin secretion assay using isolated pancreatic islets is a standard experimental approach.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from an appropriate animal model (e.g., mouse or rat) using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Incubation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in the presence of:

-

Low glucose buffer (negative control)

-

High glucose buffer (e.g., 16.7 mM) (positive control)

-

High glucose buffer containing various concentrations of this compound.

-

-

Supernatant Collection: At the end of the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted under each condition is normalized to the islet number or protein content and compared to determine the stimulatory effect of this compound on glucose-stimulated insulin secretion.

Conclusion

This compound represents an important step in the historical development of oral antidiabetic therapies. As an early sulfonylurea, it provided a valuable treatment option for patients with type 2 diabetes in the 1960s and beyond. While it has been largely replaced by newer medications, its history and mechanism of action are illustrative of the foundational principles of sulfonylurea therapy. The lack of readily available, detailed quantitative data from its era of use highlights the advancements in clinical trial reporting and data accessibility in modern drug development. Further archival research may yet uncover more specific details about the clinical performance of this historically significant compound.

References

Glymidine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine sodium, also known as glycodiazine, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1] Historically used in the management of type 2 diabetes mellitus, it is now primarily utilized for research purposes, having been largely superseded by newer therapeutic agents.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details the experimental principles underlying its characterization, and visualizes its mechanism of action.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short duration of action.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Absorption | Rapidly and almost completely absorbed from the gastrointestinal tract. | [1] |

| Bioavailability | High | [1] |

| Protein Binding | Approximately 90% bound to plasma proteins. | [1] |

| Elimination Half-Life | 3.8 to 4 hours | |

| Volume of Distribution (Vd) | Data not available in cited literature. | |

| Clearance | Data not available in cited literature. | |

| Metabolism | Specific metabolic pathways are not detailed in the cited literature. |

Experimental Protocols: Pharmacokinetic Analysis

1. Bioavailability and Absorption Studies:

-

Protocol: Healthy volunteers or animal models are administered a single oral dose of this compound. Blood samples are collected at predetermined time intervals. Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) is calculated to determine the extent of absorption.

-

Rationale: This method allows for the determination of the rate and extent to which the active ingredient is absorbed from the drug product and becomes available at the site of action.

2. Protein Binding Assessment:

-

Protocol: In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed. Human plasma is incubated with this compound, and the free versus protein-bound drug concentrations are measured.

-

Rationale: The extent of plasma protein binding is crucial as only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination.

3. Elimination Half-Life Determination:

-

Protocol: Following administration of this compound, serial blood samples are collected over a period of time (typically 3-5 times the expected half-life). The decline in plasma drug concentration is plotted, and the elimination half-life is calculated from the terminal phase of the concentration-time curve.

-

Rationale: The elimination half-life is a key parameter that determines the dosing interval and the time required to reach steady-state concentrations.

Pharmacodynamics

This compound exerts its glucose-lowering effects primarily by stimulating insulin secretion from the pancreas and enhancing the sensitivity of peripheral tissues to insulin.

Data Presentation: Pharmacodynamic Parameters of this compound

| Parameter | Description | Source |

| Mechanism of Action | Stimulates insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. Also reported to inhibit hepatic lipolysis. | |

| Therapeutic Effect | Lowers blood glucose levels in patients with type 2 diabetes mellitus. | |

| EC50 (Half-maximal Effective Concentration) | Data not available in cited literature. | |

| Emax (Maximum Effect) | Data not available in cited literature. |

Experimental Protocols: Pharmacodynamic Analysis

The pharmacodynamic properties of this compound would have been elucidated using the following experimental approaches.

1. In Vitro Insulin Secretion Assay:

-

Protocol: Pancreatic islet cells (e.g., from animal models or cell lines like MIN6) are isolated and cultured. The cells are then incubated with varying concentrations of this compound in the presence of a fixed glucose concentration. The amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Rationale: This assay directly measures the primary pharmacodynamic effect of this compound on pancreatic β-cells and can be used to determine a dose-response relationship.

2. Electrophysiological Studies:

-

Protocol: Patch-clamp techniques are applied to isolated pancreatic β-cells. The effect of this compound on the activity of ATP-sensitive potassium channels is measured by recording the flow of potassium ions across the cell membrane.

-

Rationale: This method provides direct evidence for the molecular target of this compound and confirms its channel-blocking activity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Insulin Release

Caption: Signaling cascade of this compound in pancreatic β-cells.

Experimental Workflow for Assessing Insulin Secretion

Caption: Workflow for in vitro insulin secretion assay.

References

Glymidine: A Technical Examination of a Sulfapyrimidine Derivative in Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine, a sulfapyrimidine derivative also known as glycodiazine, is an oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, with a focus on its core pharmacology, mechanism of action, and available data. While this compound is no longer in widespread clinical use, its study offers valuable insights into the therapeutic class of sulfonylurea-like drugs. This document synthesizes available information on its chemical synthesis, experimental evaluation, and signaling pathways, presenting quantitative data where accessible and outlining detailed experimental protocols for key assays relevant to its characterization.

Introduction

This compound (N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide) is a member of the sulfonylurea class of drugs, although structurally it is a sulfonamide.[1] First reported in 1964, it was introduced into clinical practice in Europe for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes).[1] Like other sulfonylureas, this compound's primary therapeutic effect is to lower blood glucose levels by stimulating the release of insulin from pancreatic β-cells.[2][3] It has also been reported to increase the sensitivity of peripheral tissues to insulin.[2] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is a white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅N₃O₄S | |

| Molecular Weight | 309.34 g/mol | |

| IUPAC Name | N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | |

| CAS Number | 339-44-6 |

Synthesis of this compound

The synthesis of this compound, while not widely detailed in recent literature, can be conceptually understood through the general synthesis of sulfonamides and pyrimidine derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide (this compound)

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2-amino-5-(2-methoxyethoxy)pyrimidine

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Magnesium sulfate or sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-(2-methoxyethoxy)pyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution and stir. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the stirring solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Pharmacology and Mechanism of Action

This compound exerts its hypoglycemic effect primarily through two mechanisms: stimulating insulin secretion from pancreatic β-cells and potentially increasing peripheral insulin sensitivity.

Stimulation of Insulin Secretion

The principal mechanism of action of this compound is the stimulation of insulin release from the β-cells of the pancreas. This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: this compound binds to the SUR1 subunit of the K-ATP channel, initiating insulin secretion.

Pharmacokinetics

This compound is reported to be rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. It exhibits high bioavailability and is approximately 90% bound to plasma proteins. The elimination half-life of this compound is around 3.8 to 4 hours.

Efficacy and Clinical Data

While specific quantitative data from large-scale, modern clinical trials on this compound is scarce in readily accessible literature, historical data indicates its use in managing type 2 diabetes. The typical dosage was 0.5 grams taken twice daily, with a total daily dose ranging from 0.5 to 1.5 grams, administered orally. The therapeutic goal was the reduction of blood glucose levels.

Due to the lack of specific published data for this compound, the following table presents typical efficacy data for the broader class of second-generation sulfonylureas, to which this compound is functionally related.

| Parameter | Typical Reduction with Second-Generation Sulfonylureas |

| HbA1c | 1.0 - 2.0% |

| Fasting Plasma Glucose | 50 - 70 mg/dL |

Note: This data is representative of the drug class and not specific to this compound.

Experimental Protocols

The following protocols are representative of the types of experiments used to characterize the activity of sulfonylurea drugs like this compound.

In Vitro Insulin Secretion Assay

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets or a β-cell line (e.g., INS-1 or MIN6).

Experimental Workflow: In Vitro Insulin Secretion Assay

Caption: Workflow for assessing this compound's effect on insulin secretion in vitro.

Procedure:

-

Islet/Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or culture a β-cell line to a confluent state.

-

Pre-incubation: Wash the islets or cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours to establish a basal level of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing the following conditions (in triplicate):

-

Low glucose (2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

High glucose + varying concentrations of this compound

-

-

Incubation: Incubate the islets or cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the islets/cells. Compare the insulin secretion in the this compound-treated groups to the control groups.

In Vivo Study in a Diabetic Animal Model

Objective: To evaluate the hypoglycemic effect of this compound in an animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Procedure:

-

Animal Model: Use a well-established animal model of type 2 diabetes. Allow the animals to acclimate to the housing conditions.

-

Grouping: Divide the animals into groups (n=8-10 per group):

-

Vehicle control (e.g., saline or a suitable vehicle)

-

This compound (at various doses)

-

Positive control (e.g., another known sulfonylurea like glibenclamide)

-

-

Drug Administration: Administer the vehicle or drugs orally once daily for a specified period (e.g., 2-4 weeks).

-

Monitoring:

-

Measure body weight and food intake regularly.

-

Monitor fasting blood glucose levels at regular intervals from tail vein blood samples using a glucometer.

-

At the end of the study, collect blood for the measurement of HbA1c and plasma insulin levels.

-

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

Data Analysis: Compare the changes in fasting blood glucose, HbA1c, plasma insulin, and the glucose excursion during the OGTT between the different treatment groups.

Safety and Adverse Effects

As with other sulfonylureas, the most significant adverse effect of this compound is hypoglycemia (low blood sugar). Other potential side effects include gastrointestinal disturbances and skin reactions. Due to its mechanism of action, this compound is contraindicated in patients with type 1 diabetes, diabetic ketoacidosis, and severe renal or hepatic impairment.

Conclusion

This compound is a sulfapyrimidine derivative that functions as a sulfonylurea-like oral hypoglycemic agent. Its mechanism of action, centered on the stimulation of insulin secretion via blockage of K-ATP channels in pancreatic β-cells, is well-aligned with other drugs in its class. While detailed quantitative clinical data and specific experimental protocols are not abundant in contemporary literature, this guide provides a foundational understanding of its synthesis, pharmacology, and methods for its scientific evaluation. The study of this compound continues to offer valuable context for the development and understanding of insulin secretagogues in the management of type 2 diabetes.

References

The Binding Site of Glymidine on SUR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of Glymidine (Glibenclamide) on the Sulfonylurea Receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel. This document details the molecular interactions, presents quantitative binding data, and outlines the experimental protocols used to elucidate these findings, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to the KATP Channel and this compound

The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[1][2] In pancreatic β-cells, these channels are crucial metabolic sensors that couple blood glucose levels to insulin secretion.[3] this compound, a second-generation sulfonylurea, is a high-affinity inhibitor of the KATP channel, widely used in the treatment of type 2 diabetes.[2][4] It binds to the SUR1 subunit, leading to channel closure, membrane depolarization, and subsequent insulin release. Understanding the precise binding site and mechanism of action of this compound is paramount for the development of novel and more specific KATP channel modulators.

The this compound Binding Pocket in SUR1

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented high-resolution structures of the KATP channel in complex with this compound, definitively identifying its binding site. This compound lodges in a pocket located within the transmembrane (TM) domains of SUR1, near the interface with the Kir6.2 subunit and close to the intracellular side of the membrane.

This binding pocket is formed by residues from multiple transmembrane helices of SUR1, primarily from the first and second transmembrane domains (TMD1 and TMD2). Key interacting residues identified through structural and mutagenesis studies are detailed in the table below.

Key Amino Acid Residues in the this compound Binding Site of SUR1

| Domain | Helix | Residue | Interaction Type | Reference |

| TMD1 | TM6 | Y230 | Aromatic stacking | |

| TMD1 | TM6 | W232 | Aromatic stacking | |

| TMD1 | TM7 | R301 | Hydrogen bond | |

| TMD2 | TM16 | S1238 | Hydrogen bond | |

| TMD2 | TM17 | M1289 | Hydrophobic |

Quantitative Analysis of this compound Binding

The affinity of this compound for SUR1 has been quantified through various experimental techniques, primarily radioligand binding assays. The binding affinity is often expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). These values can be influenced by the presence of nucleotides and the co-expression of the Kir6.2 subunit.

This compound Binding Affinities for SUR1

| Ligand | Preparation | Assay Conditions | Binding Parameter | Value (nM) | Reference |

| [³H]Glibenclamide | Rat cerebral cortex membranes | Saturation binding | Kd | 0.13 | |

| [³H]Glibenclamide | Solubilized rat cerebral cortex membranes | Saturation binding | Kd | 0.56 | |

| Glibenclamide | Rat cerebral cortex membranes | Competition vs. azidoglibenclamide | Ki | 0.06 | |

| Bodipy-glibenclamide | RINm5F cells (pancreatic β-cell line) | Electrophysiology (KATP current inhibition) | IC50 | 0.6 | |

| [³H]Glibenclamide | HEK293 cells expressing SUR1 | Saturation binding, -MgATP | Kd | ~0.5 | |

| [³H]Glibenclamide | HEK293 cells expressing SUR1 | Saturation binding, +MgATP | Kd | ~3.0 |

Signaling Pathway of this compound Action

This compound binding to SUR1 initiates a cascade of events leading to insulin secretion from pancreatic β-cells. The signaling pathway is initiated by the inhibition of the KATP channel's potassium efflux.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound binding site on SUR1.

Site-Directed Mutagenesis of SUR1

This protocol is used to introduce specific amino acid substitutions in the SUR1 protein to assess their impact on this compound binding and channel function.

Methodology:

-

Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 nucleotides in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the SUR1 cDNA. The reaction mixture typically contains 5-50 ng of template DNA, 125 ng of each primer, dNTPs, and the polymerase in its respective buffer.

-

Template Digestion: Following PCR, the parental (non-mutated) methylated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, for 1-2 hours at 37°C.

-

Transformation: The DpnI-treated, mutated plasmid is then transformed into competent E. coli cells.

-

Selection and Verification: Transformed bacteria are plated on selective media. Individual colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation is confirmed by DNA sequencing.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of this compound binding to SUR1.

Methodology:

-

Membrane Preparation: Cells expressing wild-type or mutant SUR1 are harvested and homogenized in a cold lysis buffer. The cell membranes are then pelleted by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled form of this compound (e.g., [³H]Glibenclamide) at various concentrations. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled this compound.

-

Incubation: The incubation is typically carried out at 37°C for 15-60 minutes to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is analyzed to determine the Kd and Bmax, while competition binding data is used to calculate the Ki.

Electrophysiology (Patch-Clamp)

This technique measures the ion flow through KATP channels in the cell membrane and is used to assess the functional consequences of this compound binding, such as channel inhibition.

Methodology:

-

Cell Preparation: Cells expressing the KATP channel are cultured on coverslips.

-

Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an intracellular solution.

-

Patch Formation: A micropipette is brought into contact with a cell to form a high-resistance seal (giga-seal). The patch of membrane under the pipette tip can be studied in various configurations (e.g., whole-cell, inside-out).

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps are applied to elicit KATP currents.

-

Drug Application: this compound is applied to the cell via the perfusion system, and the resulting changes in KATP channel current are recorded to determine the inhibitory effect (IC50).

Conclusion

The binding site of this compound on SUR1 is now well-defined, thanks to a combination of structural biology, mutagenesis, and pharmacological assays. It is located in a transmembrane pocket, and its high-affinity interaction is mediated by a specific set of amino acid residues. This detailed understanding provides a solid foundation for the rational design of new drugs targeting the KATP channel with improved specificity and efficacy for the treatment of diabetes and other channel-related disorders. The experimental protocols outlined in this guide are fundamental tools for the continued exploration of KATP channel pharmacology and the development of next-generation therapeutics.

References

Glymidine: A Technical Overview of Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is a sulfonamide oral hypoglycemic agent that has been used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, focusing on its mechanism of action, relevant in vitro assays, and the signaling pathways involved.

Mechanism of Action

This compound exerts its glucose-lowering effect primarily by modulating the function of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. These channels are crucial in linking glucose metabolism to insulin secretion. The proposed mechanism is as follows:

-

Binding to KATP Channels: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex on the surface of pancreatic β-cells.[1]

-

Channel Inhibition: This binding inhibits the channel's activity, leading to a decrease in potassium ion efflux.

-

Membrane Depolarization: The reduction in potassium outflow causes depolarization of the β-cell membrane.

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.

-

Insulin Secretion: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[1]

This sequence of events is depicted in the signaling pathway diagram below.

Signaling Pathway: this compound-Induced Insulin Secretion

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Quantitative Biological Activity

While extensive quantitative data for this compound from standardized modern assays is limited in publicly available literature, the following table summarizes the expected biological activities based on its classification as a sulfonylurea-like drug. The values for related compounds are provided for context.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| KATP Channel Inhibition | SUR1/Kir6.2 | Xenopus oocytes | IC50 | Not Available for this compound. For Glimepiride: 3.0 nM | [1] |

| Insulin Secretion | Pancreatic β-cells | MIN6 | EC50 | Not Available for this compound. For a GPR40 agonist: ~44 µM (Linoleic Acid) | [2] |

| Pancreatic β-cell Proliferation | Pancreatic β-cells | INS-1 | % Increase | Not Available for this compound. | |

| Hepatic Lipolysis Inhibition | Adipocytes | 3T3-L1 | % Inhibition | Not Available for this compound. |

Note: The lack of specific IC50 and EC50 values for this compound in the public domain highlights a gap in the comprehensive characterization of this compound compared to newer antidiabetic agents.

Experimental Protocols for In Vitro Screening

The following are detailed methodologies for key experiments relevant to the preliminary biological activity screening of this compound.

ATP-Sensitive Potassium (KATP) Channel Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of KATP channels.

Methodology: Electrophysiology (Patch-Clamp)

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are co-transfected with plasmids encoding the human SUR1 and Kir6.2 subunits of the KATP channel.

-

-

Patch-Clamp Recording:

-

Two to three days post-transfection, whole-cell or inside-out patch-clamp recordings are performed.

-

The extracellular (bath) solution contains (in mM): 140 KCl, 1 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

-

To activate the channels, the patch is exposed to a solution containing a KATP channel opener (e.g., diazoxide) and ATP.

-

Varying concentrations of this compound are then applied to the intracellular face of the patch.

-

-

Data Analysis:

-

The current through the KATP channels is measured before and after the application of this compound.

-

The percentage inhibition is calculated for each concentration.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Experimental Workflow: KATP Channel Inhibition Assay

Caption: Workflow for determining KATP channel inhibition using the patch-clamp technique.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

-

Cell Culture:

-

MIN6 or INS-1 pancreatic β-cell lines are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.

-

-

Insulin Secretion Assay:

-

Cells are seeded in 24-well plates and grown to confluency.

-

Cells are pre-incubated for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

The pre-incubation buffer is removed, and cells are incubated for 1-2 hours in KRB buffer containing:

-

Low glucose (negative control)

-

High glucose (e.g., 16.7 mM) (positive control)

-

High glucose + varying concentrations of this compound.

-

-

The supernatant is collected, and the insulin concentration is measured using an ELISA or RIA kit.

-

-

Data Analysis:

-

The amount of insulin secreted is normalized to the total protein content of the cells in each well.

-

The fold-increase in insulin secretion compared to the high glucose control is calculated for each this compound concentration.

-

The EC50 value is determined from the dose-response curve.

-

Experimental Workflow: GSIS Assay

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Pancreatic β-cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of pancreatic β-cells.

Methodology:

-

Cell Culture:

-

INS-1 cells are cultured as described for the GSIS assay.

-

-

Proliferation Assay (e.g., BrdU or MTT assay):

-

Cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with a medium containing varying concentrations of this compound.

-

Cells are incubated for 24-72 hours.

-

For the BrdU assay, BrdU is added to the wells for the last few hours of incubation. Cells are then fixed, and BrdU incorporation is detected using an anti-BrdU antibody and a colorimetric substrate.

-

For the MTT assay, MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is measured.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable, proliferating cells.

-

The percentage increase in proliferation compared to the control is calculated for each this compound concentration.

-

Hepatic Lipolysis Inhibition Assay

Objective: To determine if this compound has an inhibitory effect on lipolysis in liver cells.

Methodology:

-

Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

-

Lipolysis Assay:

-

Differentiated adipocytes are washed and incubated in a buffer containing a lipolytic agent (e.g., isoproterenol) with and without varying concentrations of this compound.

-

The incubation is carried out for 1-3 hours.

-

The medium is collected, and the concentration of glycerol and free fatty acids (products of lipolysis) is measured using commercially available kits.

-

-

Data Analysis:

-

The amount of glycerol or free fatty acids released is a measure of lipolysis.

-

The percentage inhibition of lipolysis by this compound is calculated relative to the isoproterenol-stimulated control.

-

An IC50 value can be determined from the concentration-response curve.

-

Conclusion

References

The Sulfonylurea Glymidine and its Depolarizing Action on Pancreatic Beta-Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine (also known as glycodiazine) is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic beta-cells, a process initiated by the depolarization of the beta-cell membrane. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on pancreatic beta-cell depolarization. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from other well-characterized sulfonylureas to provide a comprehensive understanding of the expected physiological and pharmacological effects. This guide also outlines the key experimental protocols used to investigate these mechanisms and presents the core signaling pathway and experimental workflows in a visualized format.

Introduction

The regulation of insulin secretion from pancreatic beta-cells is a cornerstone of glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes. Sulfonylureas have long been a therapeutic option for this condition, and their efficacy is directly linked to their ability to modulate the electrical activity of beta-cells. This compound, a member of this class, stimulates insulin release by initiating a cascade of events that begins with the depolarization of the beta-cell membrane.[1] Understanding the precise molecular interactions and their quantitative consequences is crucial for the development of novel and improved anti-diabetic therapies.

Mechanism of Action: From Channel Binding to Depolarization

The principal target of this compound and other sulfonylureas is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic beta-cells.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2]

Under resting (low glucose) conditions, KATP channels are open, allowing potassium ions (K+) to flow out of the cell. This outward current maintains a negative membrane potential, keeping the cell in a hyperpolarized state.

The binding of this compound to the SUR1 subunit of the KATP channel induces a conformational change that leads to the closure of the channel pore.[1] This inhibition of the outward K+ current reduces the efflux of positive charge, causing the beta-cell membrane to depolarize. This depolarization is the critical event that triggers the downstream processes leading to insulin secretion.

Signaling Pathway

The binding of this compound to the SUR1 subunit initiates a well-defined signaling cascade:

References

Methodological & Application

Application Notes and Protocols for Glymidine In Vitro Insulin Secretion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is a hypoglycemic agent that belongs to the sulfonylurea class of drugs.[1][2] It is utilized in the management of non-insulin-dependent (type 2) diabetes mellitus.[1] The primary mechanism of action for this compound is the stimulation of insulin release from pancreatic β-cells.[1][2] This application note provides a detailed protocol for conducting an in vitro glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy and potency of this compound.

This compound exerts its effect by binding to the ATP-sensitive potassium (KATP) channel receptors on the surface of pancreatic β-cells. This binding event reduces potassium conductance, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules.

This document offers a comprehensive guide for researchers to assess the insulinotropic properties of this compound using isolated pancreatic islets or a suitable pancreatic β-cell line.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment designed to determine the efficacy of this compound in stimulating insulin secretion at a basal glucose concentration.

| This compound Concentration (µM) | Insulin Secretion (ng/islet/hour) | Fold Increase over Basal |

| 0 (Basal) | 0.5 ± 0.05 | 1.0 |

| 0.1 | 1.2 ± 0.10 | 2.4 |

| 1 | 2.5 ± 0.21 | 5.0 |

| 10 | 4.8 ± 0.35 | 9.6 |

| 50 | 5.1 ± 0.40 | 10.2 |

| 100 | 5.2 ± 0.42 | 10.4 |

Table 1: Dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets at a basal glucose concentration (e.g., 2.8 mM). Data are presented as mean ± standard error of the mean (SEM) from a representative experiment performed in triplicate. The EC50 for this compound in this hypothetical experiment would be calculated from the sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

References

Application Notes and Protocols for Investigating Glymidine Effects on K-ATP Channels using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is an oral sulfonylurea drug utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. The underlying molecular mechanism involves the specific inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of these cells.[1]

K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits in pancreatic β-cells.[2][3] Under resting conditions, with low glucose and high intracellular ADP, these channels are open, maintaining a hyperpolarized membrane potential. An increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio, which promotes the closure of K-ATP channels. This, in turn, leads to membrane depolarization, the opening of voltage-gated calcium channels, calcium influx, and subsequent exocytosis of insulin-containing granules.[2][3]

This compound and other sulfonylureas bypass the metabolic steps and directly bind to the SUR1 subunit of the K-ATP channel, inducing its closure and thereby mimicking the effect of elevated glucose levels. Patch-clamp electrophysiology is a powerful technique to directly measure the activity of these ion channels and to quantify the inhibitory effects of compounds like this compound. These application notes provide detailed protocols for whole-cell and inside-out patch-clamp recordings to characterize the interaction of this compound with K-ATP channels.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit of the K-ATP channel initiates a signaling cascade that culminates in insulin release.

Data Presentation

Table 1: Inhibitory Potency of this compound on K-ATP Channels

| Cell Type/Expression System | K-ATP Subunits | IC50 (µM) | Hill Coefficient (n) |

| Pancreatic β-cells (e.g., INS-1) | Kir6.2/SUR1 | Value | Value |

| Heterologous (e.g., HEK293) | Kir6.2/SUR1 | Value | Value |

Table 2: Effect of this compound on Single K-ATP Channel Properties

| Experimental Condition | Single-Channel Conductance (pS) | Open Probability (Po) | Mean Open Time (ms) |

| Control | Value | Value | Value |

| + 1 µM this compound | Value | Value | Value |

| + 10 µM this compound | Value | Value | Value |

Experimental Protocols

Cell Culture and Preparation

For studying the effects of this compound, pancreatic β-cell lines (e.g., INS-1, MIN6) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with Kir6.2 and SUR1 subunits are recommended.

-

Cell Culture: Culture cells in their appropriate growth medium.

-

Cell Plating: For patch-clamp experiments, seed cells onto glass coverslips at a low density to allow for easy isolation of single cells.

-

Incubation: Allow cells to adhere and grow for 24-48 hours before the experiment.

Solutions

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

-

140 KCl

-

1 MgCl₂

-

10 EGTA

-

10 HEPES

-

0.1 Na₂ATP (to keep channels open)

-

Adjust pH to 7.2 with KOH.

Whole-Cell Patch-Clamp Protocol

This protocol is designed to measure the macroscopic K-ATP current and its inhibition by this compound.

Step-by-Step Procedure:

-

Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and approach a target cell.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

To elicit K-ATP currents, apply voltage steps or ramps. For example, voltage steps from -120 mV to +60 mV in 20 mV increments for 200 ms.

-

Record the baseline K-ATP current.

-

Perfuse the bath with the extracellular solution containing various concentrations of this compound.

-

Record the K-ATP current in the presence of each concentration of this compound to determine the dose-dependent inhibition.

-

Wash out the drug to check for reversibility.

Inside-Out Patch-Clamp Protocol

This protocol is designed to measure single K-ATP channel currents and how they are affected by this compound applied to the intracellular face of the membrane.

Step-by-Step Procedure:

-

Follow steps 1-5 of the whole-cell protocol to form a GΩ seal.

-

After forming the seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Clamp the membrane potential at a desired voltage (e.g., -60 mV).

-

The bath solution should be the intracellular solution with a low concentration of ATP (e.g., 10-100 µM) to allow for channel opening.

-

Record baseline single-channel currents.

-

Apply this compound directly to the bath solution to expose the intracellular face of the ion channel to the drug.

-

Record single-channel currents in the presence of this compound.

-

Analyze the data to determine the effect of this compound on single-channel conductance, open probability, and mean open time.

Data Analysis

-

Whole-Cell Data: Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with the Hill equation to determine the IC50 and Hill coefficient.

-

Single-Channel Data: Analyze single-channel recordings to generate amplitude histograms (to determine single-channel conductance) and dwell-time histograms (to determine mean open and closed times). The open probability (Po) can be calculated as the total open time divided by the total recording time.

Conclusion

The patch-clamp protocols described here provide a robust framework for the detailed electrophysiological characterization of this compound's effects on K-ATP channels. By employing both whole-cell and single-channel recording configurations, researchers can obtain a comprehensive understanding of the potency, mechanism of action, and kinetics of this compound's interaction with its molecular target. This information is crucial for drug development and for a deeper understanding of the pharmacology of sulfonylureas.

References

Application Notes and Protocols for Using Glymidine in MIN6 and INS-1 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the use of Glymidine (also known as this compound sodium or Glycodiazine) in MIN6 and INS-1 cell lines. The following protocols and data are based on the well-established mechanism of action of sulfonylurea drugs, a class to which this compound belongs, and are adapted from studies using similar compounds like glibenclamide and glimepiride. Researchers should perform initial dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.

Introduction

This compound is a first-generation sulfonylurea drug that stimulates insulin secretion from pancreatic β-cells.[1] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.[1][2][3] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[3] MIN6 (mouse insulinoma) and INS-1 (rat insulinoma) cell lines are widely used in vitro models for studying pancreatic β-cell function and insulin secretion, making them suitable systems for investigating the effects of insulin secretagogues like this compound.

Chemical Information:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Sodium | C13H14N3NaO4S | 331.32 |

| Glibenclamide | C23H28ClN3O5S | 494.00 |

| Glimepiride | C24H34N4O5S | 490.62 |

| Gliclazide | C15H21N3O3S | 323.41 |

Signaling Pathway of this compound in Pancreatic β-Cells

The primary signaling cascade initiated by this compound in MIN6 and INS-1 cells is the KATP channel-dependent pathway for insulin secretion.

Caption: this compound-induced insulin secretion pathway.

Experimental Protocols

Cell Culture of MIN6 and INS-1 Cells

Materials:

-

MIN6 or INS-1 cells

-

DMEM (for MIN6) or RPMI-1640 (for INS-1) medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-